Methylbenactyzium
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Overview
Description
Methylbenactyzium bromide is a muscarinic acetylcholine receptor (mAChR) inhibitor. It is known for its use as a spasmolytic agent in the treatment of gastrointestinal ulcers . The compound has a molecular formula of C₂₁H₂₈BrNO₃ and a molecular weight of 422.36 g/mol .
Preparation Methods
Methylbenactyzium bromide can be synthesized through the esterification of diethylaminoethanol with benzilic acid, followed by quaternization with methyl bromide . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methylbenactyzium bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromide site. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Methylbenactyzium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool to study the function of muscarinic acetylcholine receptors in biological systems.
Medicine: It is used in the treatment of gastrointestinal disorders due to its spasmolytic properties.
Industry: It is employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Methylbenactyzium bromide works by selectively blocking the action of acetylcholine at muscarinic receptors in smooth muscles and glands . Acetylcholine is a neurotransmitter that facilitates communication between nerves and muscles. When acetylcholine binds to its receptors, it triggers muscle contractions and gland secretions. By inhibiting this action, this compound bromide helps to reduce muscle spasms and glandular secretions .
Comparison with Similar Compounds
. Similar compounds include:
Atropine: Another muscarinic acetylcholine receptor antagonist used to treat bradycardia and as a pre-anesthetic agent.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Hyoscyamine: Used to treat various gastrointestinal disorders. Methylbenactyzium bromide is unique due to its specific structure and its particular efficacy in treating gastrointestinal ulcers.
Properties
CAS No. |
13473-61-5 |
---|---|
Molecular Formula |
C21H28NO3+ |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium |
InChI |
InChI=1S/C21H28NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,24H,4-5,16-17H2,1-3H3/q+1 |
InChI Key |
HDAMOICMOAXFLJ-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Key on ui other cas no. |
13473-61-5 |
Related CAS |
2424-72-8 (iodide) 3166-62-9 (bromide) |
Synonyms |
(2-benziloyloxyethyl)diethylmethylammonium iodide 2-diethylaminoethyldiphenylglycolate methylbromide diethyllachesine diethyllachesine bromide diethyllachesine iodide filcilin methylbenactyzium bromide |
Origin of Product |
United States |
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